N-(3,5-dimethoxybenzyl)-2-phenylethanamine

Descripción general

Descripción

- N-(3,5-dimethoxybenzyl)-2-phenylethanamine is a chemical compound with the following properties:

- Molecular formula: C<sub>16</sub>H<sub>19</sub>NO<sub>2</sub>

- Molecular weight: 253.33 g/mol

- Synonyms: (3,5-dimethoxybenzyl)-2-phenylethanamine, DMPEA

- It is a derivative of phenethylamine and contains both a phenyl ring and an amine group.

- The compound has potential applications in medicinal chemistry and drug development.

Synthesis Analysis

- N-(3,5-dimethoxybenzyl)-2-phenylethanamine can be synthesized through various methods, including:

- Reduction of 3,5-dimethoxybenzaldoxime using reducing agents like LiAlH<sub>4</sub>.

- Condensation reactions between 3,5-dimethoxybenzaldehyde and phenethylamine derivatives.

Molecular Structure Analysis

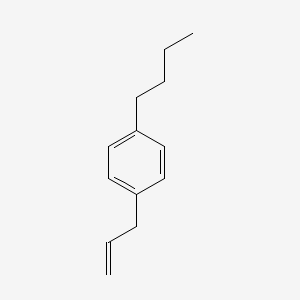

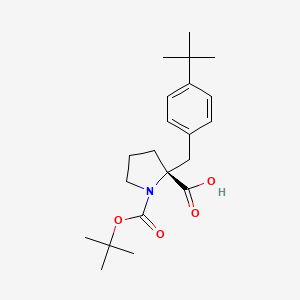

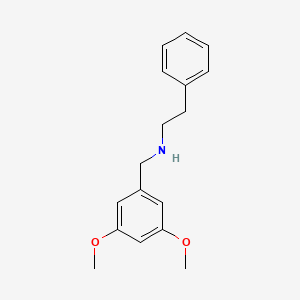

- The compound consists of a phenethylamine backbone with a 3,5-dimethoxybenzyl group attached to the nitrogen atom.

Chemical Reactions Analysis

- N-(3,5-dimethoxybenzyl)-2-phenylethanamine can participate in various reactions, such as:

- Amide formation : Reacting with acyl chlorides or anhydrides to form amides.

- Reduction reactions : For example, converting the carbonyl group to an alcohol.

- Arylation reactions : Introducing additional substituents on the phenyl ring.

Physical And Chemical Properties Analysis

- Melting point : Approximately 35-37°C.

- Boiling point : 94-96°C at 0.1 mmHg.

- Density : 1.106 g/mL at 25°C.

- Refractive index : n20/D 1.542.

Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Identification

- Grey-Market Analysis : Chapman and Avanes (2015) conducted a study on the spectroscopic characterization of psychedelic phenylethanamines, including compounds with structural similarities to N-(3,5-dimethoxybenzyl)-2-phenylethanamine. This research aimed at aiding forensic and harm-reduction organizations by providing a comprehensive collection of NMR spectra for these compounds, facilitating their identification in grey-market samples (Chapman & Avanes, 2015).

Material Science Applications

- Nano-Structured Ceria Recovery : A study by Veranitisagul et al. (2011) explored the application of similar benzoxazine compounds in the recovery of nano-structured ceria (CeO2) via thermal decomposition of Ce(III)-benzoxazine dimer complexes. This novel approach highlights the potential of such compounds in materials science, particularly in the synthesis of metal oxides with applications in catalysis and electronics (Veranitisagul et al., 2011).

Pharmacological and Toxicological Characterization

Psychoactive Substance Analysis : Research on the metabolic and toxicological profiling of N-substituted phenylethanamines, which share a core structure with N-(3,5-dimethoxybenzyl)-2-phenylethanamine, has been extensive. For instance, Nielsen et al. (2017) focused on identifying the cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, offering insights into the metabolic pathways and potential toxicological impacts of these compounds (Nielsen et al., 2017).

Electrochemical Detection : A study by Souza et al. (2017) on the electrochemical detection of NBOMes, including compounds structurally related to N-(3,5-dimethoxybenzyl)-2-phenylethanamine, demonstrated the utility of boron-doped diamond electrodes for identifying these psychoactive substances in blotter paper samples. This research provides a foundation for developing sensitive and selective detection methods for new psychoactive substances (NPS) (Souza et al., 2017).

Safety And Hazards

- Hazard classification : Harmful if swallowed (Category 4).

- Precautionary statements : Avoid ingestion, wash skin thoroughly after handling.

- Emergency phone number : CHEMTREC (USA) 800-424-9300.

Direcciones Futuras

- Further research is needed to explore the compound’s pharmacological properties, potential therapeutic applications, and safety profile.

- Investigate its interactions with specific receptors and evaluate its biological activity.

Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed information, consult scientific literature or experts in the field123.

Propiedades

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-19-16-10-15(11-17(12-16)20-2)13-18-9-8-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLCALKKZPGKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNCCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364597 | |

| Record name | N-(3,5-dimethoxybenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxybenzyl)-2-phenylethanamine | |

CAS RN |

345221-52-5 | |

| Record name | N-(3,5-dimethoxybenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.